molecular formula C27H31NO6 B11161326 N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

Cat. No.: B11161326
M. Wt: 465.5 g/mol
InChI Key: DNVOAQWTBSZZLD-YSYXNDDBSA-N
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Description

N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound is characterized by its complex structure, which includes a benzyl group, dimethyl substitutions, and a chromen-2-one core.

Preparation Methods

The synthesis of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine involves multiple steps. One common synthetic route includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Industrial production methods often involve similar multi-step processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted coumarins and their derivatives, which can exhibit different biological activities.

Scientific Research Applications

N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

These compounds share structural similarities but differ in their specific substitutions and functional groups, leading to unique properties and applications

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(2S)-2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C27H31NO6/c1-15(2)13-22(26(30)31)28-25(29)18(5)33-23-12-11-20-16(3)21(14-19-9-7-6-8-10-19)27(32)34-24(20)17(23)4/h6-12,15,18,22H,13-14H2,1-5H3,(H,28,29)(H,30,31)/t18?,22-/m0/s1

InChI Key

DNVOAQWTBSZZLD-YSYXNDDBSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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